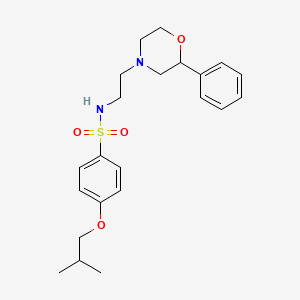![molecular formula C25H23N3O4S B2840277 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide CAS No. 307512-97-6](/img/structure/B2840277.png)
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a synthetic organic compound, characterized by its unique structure combining benzamide and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multi-step organic synthesis procedures:
Formation of Benzamide Derivative: The starting material, 3,4-dimethoxybenzoyl chloride, undergoes a nucleophilic substitution reaction with an amine derivative to form the benzamide intermediate.
Thieno[2,3-d]pyrimidine Synthesis: This step involves constructing the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. This could involve cyclization reactions using thienyl derivatives and suitable nitrogen sources.
Coupling Reaction: The final product is achieved by coupling the benzamide derivative with the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine compound, often under basic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound, while following the same basic steps, would employ larger reactors and optimized reaction conditions to ensure high yield and purity. Solvent choices, reaction times, and temperatures are fine-tuned to maximize efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide can undergo various chemical reactions including:
Oxidation: Potentially affecting the methoxy groups or the thieno ring.
Reduction: Possible at the benzamide or pyrimidine nitrogen atoms.
Substitution: Particularly at the phenyl rings, where various electrophiles or nucleophiles could replace hydrogen atoms.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: Such as PCC (pyridinium chlorochromate) or KMnO4 for oxidation.
Reducing agents: Like NaBH4 (sodium borohydride) for reduction.
Substituents: Halogens, alkyl groups, or other functional groups, often introduced using reagents like halides or alkylating agents.
Major Products
Depending on the type of reaction, the major products could include:
Oxidized Derivatives: Aldehydes or ketones.
Reduced Derivatives: Amines or alcohols.
Substituted Benzamides: Variants with altered functional groups on the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Exploration as a lead compound in drug development, with potential activity against specific biological targets. Investigated for anti-inflammatory, anticancer, or antiviral properties.
Industry
Used in materials science for creating new polymers or as part of coatings and adhesives due to its stable aromatic structures.
Mecanismo De Acción
The precise mechanism of action for 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide will depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors through:
Binding Affinity: Tight binding to active sites, altering enzyme activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes by inhibiting or activating key components.
Comparación Con Compuestos Similares
3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide stands out due to its unique combination of aromatic and heterocyclic structures, offering distinct electronic and steric properties.
Similar Compounds
3,4-dimethoxy-N-(4-((pyrimidin-2-yl)oxy)phenyl)benzamide: Similar but lacks the thieno component.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Various substitutions at the benzamide end.
Benzamide derivatives: With different aromatic substitutions.
This unique structure enables it to partake in chemical reactions and biological interactions that other similar compounds cannot, making it valuable in multiple scientific and industrial contexts.
How does that sound? Ready to dive deeper into any part?
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-30-19-12-7-15(13-20(19)31-2)23(29)28-16-8-10-17(11-9-16)32-24-22-18-5-3-4-6-21(18)33-25(22)27-14-26-24/h7-14H,3-6H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUSBRSBQESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)

![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)




